molecular formula C15H17N5S B1212039 Pentiapine CAS No. 81382-51-6

Pentiapine

Cat. No. B1212039
Key on ui cas rn: 81382-51-6
M. Wt: 299.4 g/mol
InChI Key: FACMWMBWGSPRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444688

Procedure details

To the solution of 0.2 g of 5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine in 2 ml of dry tetrahydrofuran, 100 mg of lithium aluminum hydride are added at once and the mixture is refluxed under nitrogen for 48 hrs. The mixture is cooled to room temperature, stirred with 0.2 ml of 30% sodium hydroxide, and filtered. The filtrates were evaporated to dryness and the product is purified to give 5-(4-methylpiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine, melting at 145°-7°, and identical to compound obtained in example 1.
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]3[CH:25]=[CH:24][N:23]=[C:14]3[S:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH2:8][CH2:7]1)(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[CH3:1][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[N:13]3[CH:25]=[CH:24][N:23]=[C:14]3[S:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)[CH2:8][CH2:7]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Smiles
C(=O)(OCC)N1CCN(CC1)C=1N2C(SC3=C(N1)C=CC=C3)=NC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under nitrogen for 48 hrs
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product is purified

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1N2C(SC3=C(N1)C=CC=C3)=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.